(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid (2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20400505
InChI: InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1
SMILES:
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol

(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid

CAS No.:

Cat. No.: VC20400505

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid -

Specification

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
IUPAC Name (2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid
Standard InChI InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1
Standard InChI Key IMSUDXBVOIOXLR-NTSWFWBYSA-N
Isomeric SMILES C1C[C@H](OC1)C[C@H](C(=O)O)N
Canonical SMILES C1CC(OC1)CC(C(=O)O)N

Introduction

The compound (2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid is a stereochemically complex amino acid derivative. It features a chiral oxolane ring (tetrahydrofuran) attached to an amino acid backbone. This compound’s stereochemistry and functional groups make it a subject of interest in medicinal chemistry, biochemistry, and synthetic organic chemistry.

Biological Relevance

This compound is structurally related to naturally occurring amino acids and cyclic ethers, making it significant for:

  • Protein Engineering: Its unique structure can be incorporated into peptides to alter their conformation and function.

  • Drug Design: The oxolane ring increases hydrophilicity and may improve pharmacokinetics in drug candidates.

  • Metabolic Pathways: As an amino acid derivative, it could serve as a substrate or inhibitor in enzymatic reactions.

General Synthetic Route

The synthesis of (2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid typically involves:

  • Starting Materials: A protected amino acid derivative (e.g., N-Boc-alanine) and a chiral oxolane precursor.

  • Key Reaction Steps:

    • Formation of the C-C bond between the amino acid backbone and the oxolane ring via nucleophilic substitution or coupling reactions.

    • Removal of protecting groups under acidic or basic conditions.

  • Purification: Crystallization or chromatographic techniques.

Medicinal Chemistry

The compound’s structural similarity to natural amino acids makes it an attractive scaffold for designing enzyme inhibitors or receptor agonists/antagonists.

Biochemical Studies

It can be used to probe enzyme specificity, particularly in transaminase or racemase reactions, due to its dual stereocenters.

Material Science

Derivatives of this compound may find use in developing biomaterials due to their biocompatibility and structural rigidity.

Data Comparison with Related Compounds

Compound NameMolecular FormulaChiralityApplications
(2R)-AlanineC3H7NO2Single centerProtein synthesis
(2R)-SerineC3H7NO3Single centerHydrogen bonding in proteins
(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acidC7H13NO3Dual centersEnzyme inhibition, drug design

Research Findings

Recent studies have explored the synthesis and potential applications of similar compounds:

  • Compounds with cyclic ethers like oxolane rings have shown improved solubility and stability in pharmaceutical formulations .

  • Amino acids with additional stereocenters are valuable for studying protein folding dynamics .

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